(5-Chlorobenzo[b]thiophen-2-yl)boronic acid
CAS No.: 867381-22-4
Cat. No.: VC2850112
Molecular Formula: C8H6BClO2S
Molecular Weight: 212.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867381-22-4 |
|---|---|
| Molecular Formula | C8H6BClO2S |
| Molecular Weight | 212.46 g/mol |
| IUPAC Name | (5-chloro-1-benzothiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H |
| Standard InChI Key | YNTMDEYDNLWCLF-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O |
| Canonical SMILES | B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O |
Introduction
Chemical Identity and Structure
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is a white to off-white crystalline solid characterized by a benzothiophene core with a chlorine substituent at the 5-position and a boronic acid group at the 2-position. The compound's chemical identity is well-established through various analytical parameters that uniquely identify it in chemical databases and literature.
Identification Parameters
The compound is precisely defined through multiple chemical identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 867381-22-4 |
| Molecular Formula | C₈H₆BClO₂S |
| Molecular Weight | 212.46 g/mol |
| IUPAC Name | (5-chloro-1-benzothiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H |
| Standard InChIKey | YNTMDEYDNLWCLF-UHFFFAOYSA-N |
| SMILES Notation | B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O |
| PubChem Compound ID | 60139756 |
These identification parameters provide unambiguous reference points for researchers working with this compound, enabling precise communication and database searches .
Structural Characteristics
The structural backbone of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid consists of a benzothiophene ring system with strategically positioned functional groups. The benzothiophene core comprises a benzene ring fused with a thiophene ring, creating a bicyclic heterocyclic system. The chlorine substituent at position 5 of the benzene portion and the boronic acid group at position 2 of the thiophene ring give this molecule its distinctive chemical properties and reactivity profile .
Physical and Chemical Properties
Understanding the physical and chemical properties of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid is essential for its effective utilization in research and synthetic applications. These properties determine its handling characteristics, reactivity, and compatibility with various reaction conditions.
Physical Properties
The compound exists as a solid at room temperature with specific solubility characteristics that influence its application in chemical synthesis:
| Property | Description |
|---|---|
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, DMF, acetonitrile); low water solubility |
| Stability | Relatively stable; avoid strong oxidizing agents and high temperatures |
| Storage Recommendation | -20°C for optimal preservation |
The compound's limited water solubility is typical of many boronic acids, which generally favor organic solvents for dissolution .
Chemical Reactivity
As a boronic acid derivative, this compound exhibits reactivity patterns characteristic of arylboronic acids. The boronic acid moiety (B(OH)₂) serves as a nucleophilic center that can participate in various transformations:
-
Forms reversible covalent bonds with diols, saccharides, and proteins
-
Undergoes transmetallation in the presence of transition metal catalysts
-
Participates in nucleophilic substitution reactions
-
Can be converted to other boron derivatives such as trifluoroborates or MIDA boronates
The chlorine substituent provides an additional reactive site for potential functionalization, while the thiophene ring contributes to the compound's electronic properties and coordination potential .
Synthesis Methods
The preparation of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid typically follows established synthetic routes for arylboronic acids, with modifications to accommodate the heterocyclic nature of the benzothiophene core.
| Synthetic Route | Description |
|---|---|
| Halogen-Metal Exchange | Reaction of aryl halides with organolithium reagents followed by treatment with borate esters |
| Direct Borylation | Transition metal-catalyzed C-H borylation using bis(pinacolato)diboron (B₂pin₂) |
| Miyaura Borylation | Palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron |
| Hydrolysis of Boronic Esters | Conversion of boronic esters to boronic acids using aqueous acid or base |
Applications in Research and Chemical Synthesis
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid has found utility across various domains of chemical research, particularly in synthetic organic chemistry and materials science.
Suzuki-Miyaura Cross-Coupling
The most prominent application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for carbon-carbon bond formation:
-
Enables selective functionalization of the benzothiophene core at the 2-position
-
Allows for the construction of complex heterocyclic systems with potential biological activity
-
Provides a means for late-stage diversification in drug discovery pipelines
-
Facilitates the synthesis of extended π-conjugated systems for materials applications
The reaction typically proceeds under palladium catalysis with aryl or heteroaryl halides as electrophilic coupling partners.
Organometallic Catalyst Development
The compound can serve as a ligand precursor for the development of novel organometallic catalysts:
-
Coordination through the boronic acid and sulfur functionalities
-
Formation of metal complexes with unique catalytic properties
-
Generation of heterogeneous catalytic systems through immobilization
These applications leverage the compound's ability to form coordination bonds with transition metals through both the boronic acid moiety and the thiophene sulfur.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume